molecular formula C16H24N2O2 B13063360 tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate

tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate

Cat. No.: B13063360
M. Wt: 276.37 g/mol
InChI Key: BUYRRQKPBSWKQI-UONOGXRCSA-N
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Description

tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 It is a piperidine derivative that features a tert-butyl group, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) protectionThe tert-butyl group is then added to protect the amino group, resulting in the formation of the final compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It is used in assays to investigate its effects on cellular processes and pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butylcis-3-amino-5-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl, amino, and phenyl groups in a piperidine ring provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14+/m0/s1

InChI Key

BUYRRQKPBSWKQI-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C2=CC=CC=C2

Origin of Product

United States

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